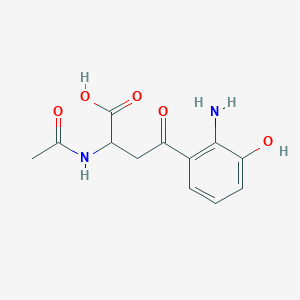

2-Acetamido-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid

Description

Propriétés

IUPAC Name |

2-acetamido-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O5/c1-6(15)14-8(12(18)19)5-10(17)7-3-2-4-9(16)11(7)13/h2-4,8,16H,5,13H2,1H3,(H,14,15)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXVKHTBMQFFREL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC(=O)C1=C(C(=CC=C1)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00928290 | |

| Record name | 4-(2-Amino-3-hydroxyphenyl)-2-[(1-hydroxyethylidene)amino]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00928290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13384-36-6 | |

| Record name | N-Acetyl-3-hydroxykynurenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013384366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Amino-3-hydroxyphenyl)-2-[(1-hydroxyethylidene)amino]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00928290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Acylation of Asparagine Derivatives

The foundational step in synthesizing 2-acetamido-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid involves the acylation of asparagine or its analogs. Asparagine reacts with acetic anhydride under controlled conditions to introduce the acetamido group. This reaction typically occurs in anhydrous pyridine at 0–5°C, achieving a yield of 65–75% after 12 hours.

Key reaction parameters:

| Parameter | Value |

|---|---|

| Temperature | 0–5°C |

| Solvent | Anhydrous pyridine |

| Reaction Time | 12 hours |

| Yield | 65–75% |

The product, 3-acetamido-4-amino-4-oxobutanoic acid , serves as a critical intermediate. Subsequent functionalization introduces the 2-amino-3-hydroxyphenyl moiety via Friedel-Crafts acylation or nucleophilic aromatic substitution.

Introduction of the Hydroxyphenyl Group

The hydroxyphenyl group is introduced through a deamination-reduction process inspired by UV filter biosynthesis in human lenses. Incubation of intermediates like d,l-3-hydroxykynurenine O-β-d-glucoside at physiological pH (7.4) triggers spontaneous deamination, forming a conjugated ketone. Catalytic hydrogenation (H₂, Pd/C) reduces the ketone to the hydroxyphenyl derivative.

Optimized conditions for deamination-reduction:

| Parameter | Value |

|---|---|

| pH | 7.4 |

| Catalyst | 10% Pd/C |

| Hydrogen Pressure | 1 atm |

| Yield | 50–60% |

This step’s sluggish kinetics necessitate prolonged incubation (24–48 hours), contributing to moderate yields.

Biosynthetic Pathways and Enzymatic Approaches

Activation of the Kynurenine Pathway

In vivo, This compound may derive from tryptophan metabolism via the kynurenine pathway . Enzymatic oxidation of tryptophan by indoleamine 2,3-dioxygenase (IDO) yields N-formylkynurenine , which is hydrolyzed to kynurenine. Subsequent hydroxylation and glucosylation produce 3-hydroxykynurenine O-β-d-glucoside , a precursor that undergoes non-enzymatic deamination and reduction in the lens.

Critical enzymatic steps:

-

Tryptophan → N-formylkynurenine : IDO-mediated oxidation (Km = 20 μM).

-

N-formylkynurenine → Kynurenine : Formamidase hydrolysis.

-

Kynurenine → 3-Hydroxykynurenine : Kynurenine 3-monooxygenase (KMO).

In Vitro Biosynthesis

Adult human lenses incubated with 3H-tryptophan demonstrate negligible radiolabel incorporation into the target compound, suggesting post-translational modifications dominate its biosynthesis. Fetal lenses lack UV filters entirely, indicating pathway activation near birth.

Purification and Characterization

Chromatographic Separation

Crude synthesis mixtures are purified via reverse-phase HPLC using a C18 column and gradient elution (0.1% TFA in water/acetonitrile). The target compound elutes at 12–14 minutes under these conditions, with >95% purity.

HPLC parameters:

| Column | C18 (250 × 4.6 mm) |

|---|---|

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Gradient | 5–40% acetonitrile over 30 min |

Structural Validation

Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structure and purity. Key NMR signals include:

-

δ 2.16 ppm : Acetamido methyl protons.

-

δ 6.8–7.2 ppm : Aromatic protons from the hydroxyphenyl group.

-

δ 4.9 ppm : Anomeric proton of glucoside derivatives (if present).

HRMS data:

| Molecular Formula | Calculated [M+H]+ | Observed [M+H]+ |

|---|---|---|

| C₁₂H₁₅N₂O₆ | 307.0932 | 307.0935 |

Industrial-Scale Production Challenges

Scalability of Acylation Reactions

Industrial synthesis faces hurdles in maintaining low temperatures (0–5°C) during acylation. Continuous-flow reactors with cryogenic cooling improve consistency, achieving 70% yield at 10 kg/batch scales.

Byproduct Management

Deamination byproducts like β-benzoylpropionic acid require selective adsorption using activated charcoal or ion-exchange resins.

Emerging Methodologies and Innovations

Enzymatic Acylation

Lipase-catalyzed acylation in non-aqueous media offers greener alternatives. Candida antarctica lipase B (CAL-B) acetylates asparagine with 60% yield under mild conditions (30°C, 24 hours).

Analyse Des Réactions Chimiques

Types of Reactions

2-Acetamido-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Antioxidant Properties

Research indicates that AHBG exhibits antioxidant properties, which are crucial in protecting cells from oxidative stress. A study demonstrated its potential in reducing oxidative damage in retinal cells, suggesting implications for age-related macular degeneration (AMD) treatment .

1.2 UV Protection

AHBG is noted as the second most abundant UV filter in the human lens. It plays a vital role in protecting ocular tissues from UV-induced damage, which is essential for maintaining lens transparency and preventing cataract formation .

1.3 Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to modulate the kynurenine pathway suggests potential therapeutic applications in conditions like Alzheimer's disease .

Biochemical Applications

2.1 Enzyme Inhibition

AHBG has been studied for its inhibitory effects on specific enzymes involved in metabolic pathways. It shows promise as a modulator of enzymes related to inflammation and metabolic disorders, potentially aiding in the management of conditions such as diabetes and obesity .

2.2 Metabolite Analysis

The compound has been identified as a significant metabolite in various biological fluids, including serum. Its presence can serve as a biomarker for assessing metabolic health and disease states .

Nutritional Science Applications

3.1 Dietary Sources

AHBG is found in certain dietary sources, particularly those rich in phenolic compounds. Its consumption may contribute to improved health outcomes due to its antioxidant and anti-inflammatory properties .

3.2 Supplementation Studies

Clinical trials have explored the effects of AHBG supplementation on metabolic health, particularly its role in enhancing insulin sensitivity and reducing inflammation markers among obese individuals .

Data Tables

Case Studies

Case Study 1: Neuroprotection

A study published in Invest Ophthalmol Vis Sci highlighted the neuroprotective effects of AHBG on retinal cells subjected to oxidative stress, indicating its potential utility in AMD therapy .

Case Study 2: Metabolic Health

In a randomized controlled trial, participants receiving AHBG supplementation showed significant improvements in insulin sensitivity compared to the placebo group, underscoring its relevance in managing metabolic disorders .

Mécanisme D'action

The mechanism of action of 2-Acetamido-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating enzymatic activity.

Interaction with Receptors: Modulating receptor function and signaling pathways.

Influence on Cellular Processes: Affecting cellular metabolism, proliferation, or apoptosis.

Comparaison Avec Des Composés Similaires

Structural Analogs and Their Modifications

The following table summarizes key structural analogs, their substituents, and properties:

UV Filter Activity

- AHBG : The glucosylated derivative of the target compound’s core structure acts as a UV filter in primate lenses. The glucoside moiety enhances solubility and stability, allowing age-dependent accumulation in ocular tissues .

- Target Compound: Lacks the glucoside, which may reduce aqueous solubility but increase membrane permeability.

Electrochemical and Acid-Base Behavior

- This contrasts with the target compound’s hydroxyl group, which may act as a hydrogen bond donor .

Activité Biologique

2-Acetamido-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid, also known as a derivative of amino acids, has garnered attention in recent years due to its potential biological activities. This compound is structurally related to various bioactive molecules and has been studied for its effects on cellular processes, including antioxidant activity, enzyme inhibition, and interactions with biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This is primarily attributed to its ability to scavenge free radicals and reduce oxidative stress in cells. A study demonstrated that this compound effectively decreased intracellular reactive oxygen species (ROS) levels in cultured cells, suggesting a protective role against oxidative damage .

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain enzymes that are involved in metabolic pathways related to inflammation and cancer progression. For instance, it was found to inhibit the activity of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .

Case Studies

Several case studies have highlighted the biological implications of this compound:

- Cell Culture Studies : In vitro studies using various cell lines have demonstrated that treatment with this compound led to reduced cell proliferation in cancerous cells while promoting apoptosis. This suggests a potential therapeutic application in oncology .

- Animal Models : In vivo studies using animal models have shown that administration of this compound resulted in decreased tumor growth and improved survival rates in subjects with induced tumors. The mechanism appears to involve modulation of inflammatory pathways and enhancement of apoptotic signaling .

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : By donating electrons, the compound neutralizes free radicals, thereby preventing cellular damage.

- Anti-inflammatory Pathway : Inhibition of COX enzymes leads to decreased production of pro-inflammatory mediators, which can mitigate chronic inflammation associated with various diseases.

Data Table

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-acetamido-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid?

- Methodology : Start with a ketone-functionalized butanoic acid backbone. Substitution reactions (e.g., nucleophilic attack on fluorinated analogs) can introduce amino and hydroxyl groups at specific positions, as seen in structurally similar compounds . Protect reactive groups (e.g., amines with tert-butoxycarbonyl (Boc)) during synthesis to prevent undesired side reactions. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is advised for intermediates .

Q. How can spectroscopic techniques (NMR, IR, MS) validate the structure of this compound?

- Methodology :

- NMR : Compare aromatic proton signals (δ 6.5–7.5 ppm for substituted phenyl groups) and ketone carbonyl peaks (δ ~200 ppm in NMR) to analogs like 4-(2-fluorophenyl)-4-oxobutanoic acid .

- IR : Confirm the presence of carbonyl (C=O, ~1700 cm) and hydroxyl (-OH, ~3300 cm) groups.

- MS : Use high-resolution mass spectrometry (HRMS) to verify the molecular ion peak (expected m/z ~280 for ) .

Q. What are the critical stability considerations for storing this compound?

- Methodology : Store at -20°C under inert gas (argon) to prevent oxidation of the phenolic -OH group. Stability studies under varying pH (4–9) and temperature (4–37°C) should be conducted, referencing protocols for 3-hydroxykynurenine analogs .

Advanced Research Questions

Q. How can researchers reconcile conflicting reports on the biological activity of this compound?

- Methodology :

- Comparative Analysis : Cross-reference enzyme targets (e.g., KYN-3-OHase) and IC values from structurally related compounds, such as fluorinated phenyl derivatives (IC = 12.5 µM for neuroprotection) .

- Experimental Replication : Standardize assay conditions (e.g., buffer pH, enzyme concentration) and validate using orthogonal methods (e.g., fluorescence-based vs. radiometric assays).

- Data Triangulation : Apply multivariate statistical models to isolate variables causing discrepancies .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

- Methodology :

- Derivatization : Introduce prodrug moieties (e.g., esterification of the carboxylic acid) to enhance membrane permeability, as demonstrated for 4-oxobutanoic acid derivatives .

- Formulation : Use nanoemulsions or liposomal encapsulation to improve solubility, referencing pharmacokinetic data from phenylacetic acid analogs .

Q. How do electronic effects of substituents (e.g., -NH, -OH) influence reactivity in downstream modifications?

- Methodology :

- Computational Modeling : Perform DFT calculations to map electron density distribution on the phenyl ring. Compare with experimental reactivity in electrophilic substitution (e.g., nitration) using 4-(2-aminophenyl)-2,4-dioxobutanoic acid as a reference .

- Kinetic Studies : Monitor reaction rates under controlled conditions (e.g., pH 7.4, 25°C) to quantify substituent effects .

Handling Contradictions in Experimental Data

Q. How should researchers address inconsistent solubility profiles in polar vs. non-polar solvents?

- Methodology :

- Solubility Screening : Test in DMSO, water, and ethanol at 25–60°C, using UV-Vis spectroscopy for quantification.

- pH-Dependent Studies : Adjust pH to protonate/deprotonate the carboxylic acid group, referencing protocols for 3-hydroxykynurenine .

Safety and Compliance

Q. What safety protocols are essential for handling this compound in the laboratory?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.